1-(1-Bromo-2-fluoroethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H10BrF It consists of a benzene ring substituted with a bromo-fluoroethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzyl fluoride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromo group can yield the corresponding fluoroethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 1-(1-Azido-2-fluoroethyl)-4-methylbenzene.
Oxidation: Formation of 1-(1-Fluoro-2-hydroxyethyl)-4-methylbenzene.
Reduction: Formation of 1-(2-Fluoroethyl)-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromo-2-fluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene involves its interaction with various molecular targets. The bromo and fluoro groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Bromo-2-fluoroethyl)benzene
- 1-(1-Bromo-2-fluoroethyl)-2-methylbenzene
- 1-(1-Bromo-2-fluoroethyl)-3-methylbenzene
Comparison: 1-(1-Bromo-2-fluoroethyl)-4-methylbenzene is unique due to the specific positioning of the bromo-fluoroethyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
834155-48-5 |
---|---|
Molekularformel |
C9H10BrF |
Molekulargewicht |
217.08 g/mol |
IUPAC-Name |
1-(1-bromo-2-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
KXNFXXVIJPTDPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.